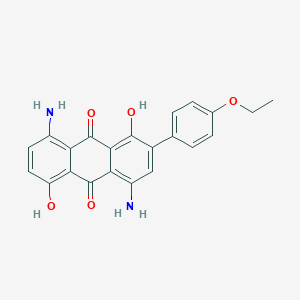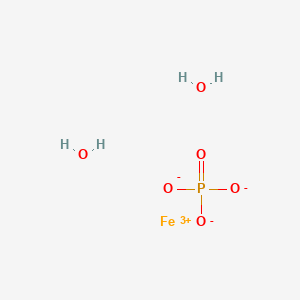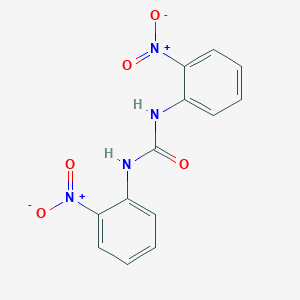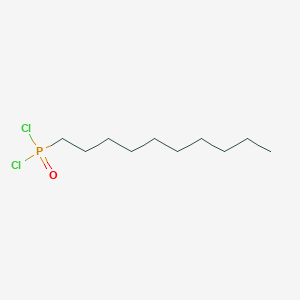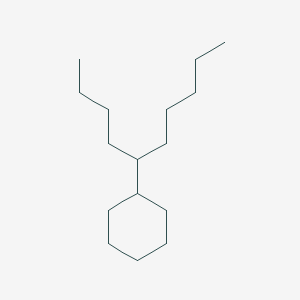
(1-Butylhexyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butylhexyl)cyclohexane is a cycloalkane compound with the molecular formula C16H32. It is a colorless liquid with a faint odor and is insoluble in water. This compound is used in various fields, including scientific research, due to its unique properties and characteristics.
Mechanism Of Action
The mechanism of action of (1-Butylhexyl)cyclohexane is not well understood, but it is believed to act as a non-polar solvent, facilitating the solubility and reaction of non-polar compounds. It is also believed to have a stabilizing effect on certain chemical reactions and intermediates.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of (1-Butylhexyl)cyclohexane. However, it is considered to be a relatively safe compound with low toxicity and is not known to have any adverse effects on human health.
Advantages And Limitations For Lab Experiments
The advantages of using (1-Butylhexyl)cyclohexane in lab experiments include its high boiling point, low toxicity, and non-reactivity with many chemicals. Its limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the use of (1-Butylhexyl)cyclohexane in scientific research. These include exploring its potential as a solvent for new chemical reactions, investigating its use in the production of new materials, and studying its potential applications in the field of nanotechnology.
In conclusion, (1-Butylhexyl)cyclohexane is a versatile compound that has found applications in various fields, including scientific research. Its unique properties make it a valuable solvent in chemical reactions and a potential candidate for future research and development.
Synthesis Methods
The synthesis of (1-Butylhexyl)cyclohexane is achieved through the catalytic hydrogenation of cyclohexene in the presence of butylcyclohexene. The reaction takes place at high pressure and temperature, and the yield of the product is dependent on the reaction conditions.
Scientific Research Applications
(1-Butylhexyl)cyclohexane has been extensively used in scientific research due to its unique properties. It is used as a solvent in various chemical reactions, including polymerization, organic synthesis, and catalysis. It is also used in the production of surfactants, detergents, and lubricants.
properties
CAS RN |
13151-76-3 |
|---|---|
Product Name |
(1-Butylhexyl)cyclohexane |
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
decan-5-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
InChI Key |
WAESBVVHJAMMKF-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCC)C1CCCCC1 |
Canonical SMILES |
CCCCCC(CCCC)C1CCCCC1 |
synonyms |
(1-Butylhexyl)cyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



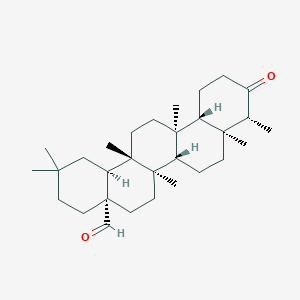

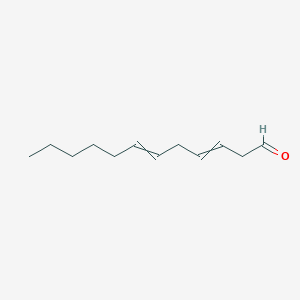



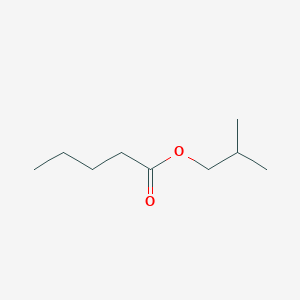
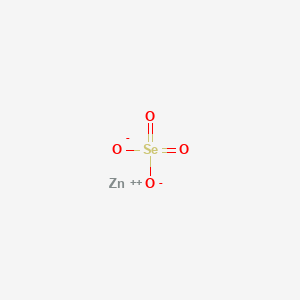
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
